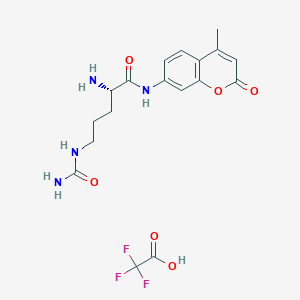
H-Cit-AMC trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C16H20N4O4·C2HF3O2 and a molecular weight of 446.38 . This compound is known for its role in various biochemical assays and research applications.
Mécanisme D'action
Target of Action
The primary targets of H-Cit-AMC trifluoroacetate are the cysteine proteases aleurain, a protease from barley related to cathepsin H, and bleomycin hydrolase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
This compound interacts with its targets by being cleaved by these cysteine proteases . This cleavage likely alters the activity of these enzymes, leading to changes in the biochemical pathways they are involved in.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-Cit-AMC trifluoroacetate is synthesized through a series of chemical reactions involving the incorporation of trifluoroacetic acid. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The synthesis involves the use of acetate and fluoride as precursors, and the reaction conditions typically include the use of ion chromatography for purification .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems for ion chromatography. The process ensures high purity and minimal contamination of the final product. The compound is stored at temperatures between 2-8°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
H-Cit-AMC trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and deionized water . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
H-Cit-AMC trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used in various chemical assays and analytical techniques.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of biochemical reagents and other industrial applications
Comparaison Avec Des Composés Similaires
H-Cit-AMC trifluoroacetate can be compared with other similar compounds, such as:
H-Orn(carbamoyl)-AMC: A similar compound without the trifluoroacetate group.
H-Cit-AMC: Another variant of the compound with different functional groups.
The uniqueness of this compound lies in its trifluoroacetate group, which enhances its stability and reactivity in various biochemical assays .
Propriétés
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.C2HF3O2/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;3-2(4,5)1(6)7/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);(H,6,7)/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVDPONOBWXIKK-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














